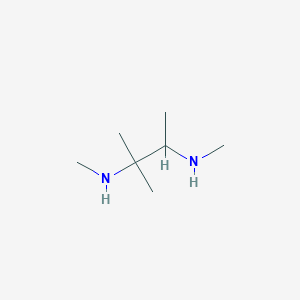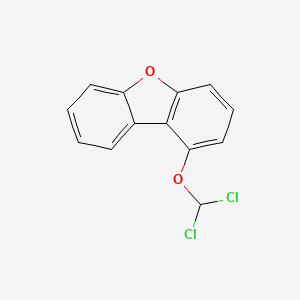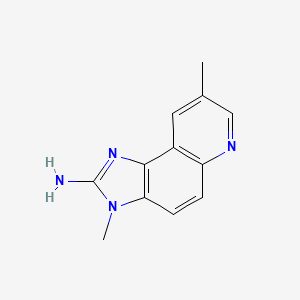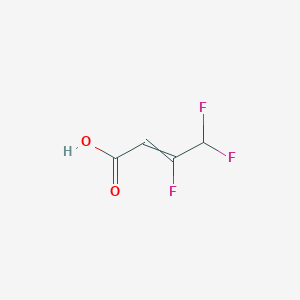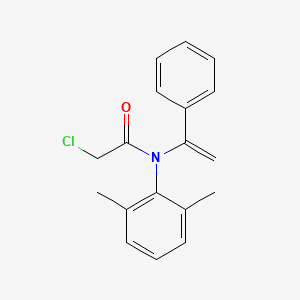![molecular formula C14H14Cl2N2 B14315033 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline CAS No. 112170-38-4](/img/structure/B14315033.png)
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is a chemical compound characterized by its unique structure, which includes a dichloropyridine moiety attached to a dimethylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline typically involves the reaction of 2,6-dichloropyridine with N,N-dimethylaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
112170-38-4 |
|---|---|
Molekularformel |
C14H14Cl2N2 |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
4-[(2,6-dichloropyridin-3-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14Cl2N2/c1-18(2)12-6-3-10(4-7-12)9-11-5-8-13(15)17-14(11)16/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
DPFHNTCYHKVTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)


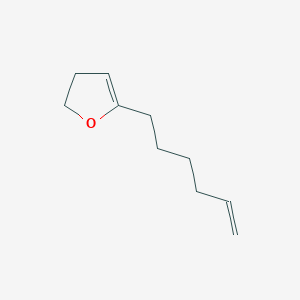
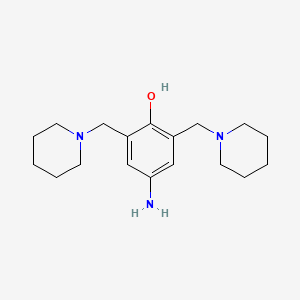
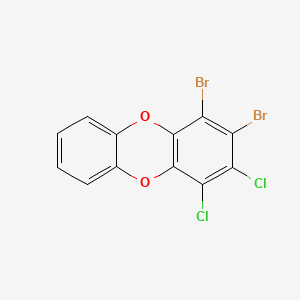
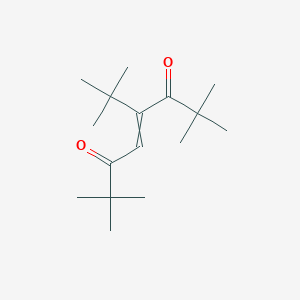
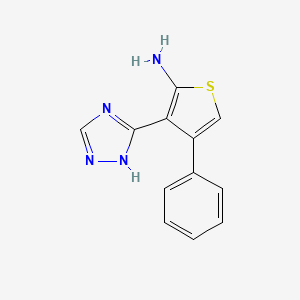
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
